molecular formula C10H14BrNS B2528153 1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene CAS No. 799764-02-6

1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene

Cat. No.: B2528153
CAS No.: 799764-02-6
M. Wt: 260.19
InChI Key: RMEASPJCKBNAKY-UHFFFAOYSA-N
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Description

Contextualization within Organosulfur and Organobromine Chemistry

Structurally, 1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene is a member of two significant classes of compounds in organic chemistry: organosulfur and organobromine compounds.

Organosulfur Chemistry: This field is integral to medicinal and materials science. researchgate.net Sulfur-containing functional groups, such as the thioether in the subject compound, are present in a vast number of pharmaceuticals and natural products. researchgate.netsigmaaldrich.com The sulfur atom, with its various oxidation states (from thioethers to sulfoxides and sulfones), offers diverse chemical reactivity and the ability to form key interactions with biological targets. researchgate.netsigmaaldrich.com Organosulfur compounds are foundational to many drugs, highlighting the importance of this chemical class. google.com

Organobromine Chemistry: This area focuses on organic compounds containing a carbon-bromine bond. nih.gov The C-Br bond is a versatile functional group in organic synthesis. nih.gov The bromine atom is a good leaving group in nucleophilic substitution reactions and enables the formation of organometallic reagents (e.g., Grignard reagents). nih.govnih.govnih.gov Furthermore, the bromine atom can be used in cross-coupling reactions, such as the Suzuki or Stille reactions, to form new carbon-carbon bonds. sigmaaldrich.comnih.gov Many organobromine compounds are used as fire retardants, but they are also found in pharmaceuticals and agrochemicals. nih.gov

While this compound possesses functional groups characteristic of both these fields, there is no specific literature detailing its synthesis or reactivity within this context.

Significance as a Privileged Scaffold in Advanced Organic Synthesis

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, distinct biological targets. These scaffolds are frequently found in approved drugs and serve as a starting point for the design of new therapeutic agents. The concept, first introduced in the late 1980s, has become a cornerstone of medicinal chemistry and library design for drug discovery.

The structure of this compound contains elements—an aryl ring, a flexible alkyl chain with a basic amine, and a thioether linkage—that are common in bioactive molecules. The presence of both a bromine atom and an amino group provides two distinct points for chemical modification, which is a desirable feature for a potential scaffold. It could theoretically be elaborated into a library of diverse compounds for screening. However, there is no evidence in the scientific literature that this compound has been identified or utilized as a privileged scaffold in any drug discovery program.

Scope and Research Trajectory of the Compound

Based on the current lack of available data, this compound does not have a discernible research trajectory. It is listed in the catalogs of some chemical suppliers, suggesting it is available for purchase, likely for use as a building block or screening compound in broader research efforts that are not specifically published or are proprietary.

It is possible that the compound is a novel entity with research yet to be published, or it may be an intermediate in the synthesis of other target molecules, and as such, is not the primary focus of research itself. Without published studies, any discussion of its research trajectory would be purely speculative. The scientific community has not, to date, focused on this specific molecule in a way that is reflected in public-domain research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-bromophenyl)sulfanylbutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNS/c11-9-5-1-2-6-10(9)13-8-4-3-7-12/h1-2,5-6H,3-4,7-8,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMEASPJCKBNAKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)SCCCCN)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Elucidation of Reaction Mechanisms and Reactivity Profiles of 1 4 Aminobutyl Sulfanyl 2 Bromobenzene

Fundamental Reaction Pathways

Electrophilic Aromatic Substitution Dynamics on the Bromobenzene (B47551) Moiety

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, involving the replacement of a hydrogen atom on the benzene (B151609) ring with an electrophile. fiveable.memakingmolecules.com The regiochemical outcome of such reactions on a substituted benzene ring is governed by the electronic properties of the existing substituents. libretexts.org In the case of 1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene, the directing effects of both the bromo and the (4-aminobutyl)sulfanyl groups must be considered.

The bromo group is a deactivating substituent, meaning it slows down the rate of electrophilic aromatic substitution compared to benzene itself. This is due to its strong electron-withdrawing inductive effect. However, it is an ortho, para-director because the lone pairs on the bromine atom can stabilize the cationic intermediate (the sigma complex) through resonance when the electrophile attacks at these positions. youtube.comstackexchange.com

The alkylsulfanyl group (-S-R) , in this case, the (4-aminobutyl)sulfanyl group, is generally considered to be a weakly activating group and an ortho, para-director. youtube.comorganicchemistrytutor.com The sulfur atom can donate its lone pair electrons into the aromatic ring via resonance, which stabilizes the sigma complex formed during ortho and para attack. This resonance effect outweighs the inductive electron-withdrawing effect of the sulfur atom.

When both a bromo and an alkylsulfanyl group are present on the ring, their directing effects must be considered in concert. In this compound, the sulfanyl (B85325) group is at position 1 and the bromo group is at position 2. The sulfanyl group strongly directs to its para position (position 4) and its ortho positions (one of which is blocked by the bromo group). The bromo group directs to its ortho and para positions (positions 3 and 6). The directing effects are summarized in the table below.

PositionDirected by -S-(CH₂)₄NH₂ (ortho, para)Directed by -Br (ortho, para)Overall Predicted Reactivity
3-orthoModerately favored
4para-Strongly favored
5--Disfavored
6orthoparaModerately favored

Given that the alkylsulfanyl group is generally a stronger activating group than the deactivating bromo group, the substitution pattern is expected to be predominantly controlled by the sulfanyl substituent. youtube.com Therefore, electrophilic substitution is most likely to occur at the position para to the sulfanyl group (C4). Substitution at the C6 position, which is ortho to the sulfanyl group and para to the bromo group, is also possible but may be sterically hindered. The C3 position, ortho to the bromo group, is another potential site of reaction. The terminal amino group would likely need to be protected prior to many EAS reactions to prevent it from reacting with the electrophile.

Nucleophilic Substitution Reactions at the Bromine and Sulfanyl Centers

At the Bromine Center: Nucleophilic aromatic substitution (SNA) on aryl halides like this compound is generally difficult and requires harsh reaction conditions unless the aromatic ring is activated by strong electron-withdrawing groups, typically in the ortho or para positions to the leaving group. wikipedia.orgchemistrysteps.commasterorganicchemistry.com The sulfanyl group is not a strong activating group for SNA. Therefore, direct displacement of the bromine atom by a nucleophile via an addition-elimination mechanism is expected to be challenging. However, under very strong basic conditions, a reaction could potentially proceed through an elimination-addition (benzyne) mechanism. youtube.com

At the Sulfanyl Center: The carbon-sulfur bond in aryl sulfides can be cleaved under certain conditions. Nucleophilic attack on the sulfur atom or the adjacent carbon atoms can lead to the displacement of the thiolate. For instance, treatment with strong nucleophiles or certain reducing agents can lead to C-S bond cleavage. semanticscholar.org Additionally, the sulfur atom itself is nucleophilic and can react with electrophiles, such as alkyl halides, to form sulfonium (B1226848) salts.

Metal-Catalyzed Transformations

The presence of the aryl bromide moiety makes this compound an excellent candidate for a wide array of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions (e.g., C-S, C-N, C-C Bond Formation)

C-S Bond Formation: The bromine atom can be substituted with a thiol under palladium or copper catalysis to form a diaryl sulfide (B99878) or an alkyl aryl sulfide. This transformation is a reliable method for the synthesis of various thioethers. nih.govnih.gov

C-N Bond Formation (Buchwald-Hartwig Amination): The palladium-catalyzed coupling of amines with aryl halides, known as the Buchwald-Hartwig amination, is a widely used method for the synthesis of arylamines. wikipedia.orgrug.nllibretexts.org this compound could be coupled with a variety of primary or secondary amines to introduce a new nitrogen-based substituent at the C2 position. The existing amino group on the side chain would likely require protection.

C-C Bond Formation:

Suzuki Coupling: This palladium-catalyzed reaction couples an aryl halide with an organoboron reagent (e.g., a boronic acid or ester). semanticscholar.orgsemanticscholar.org This would allow for the formation of a new C-C bond at the C2 position, introducing a new aryl or alkyl group.

Heck Reaction: In the Heck reaction, an aryl halide is coupled with an alkene in the presence of a palladium catalyst to form a substituted alkene. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comnih.gov This would introduce a vinyl group at the C2 position.

Sonogashira Coupling: This reaction involves the coupling of an aryl halide with a terminal alkyne, catalyzed by palladium and copper complexes, to form an arylalkyne. libretexts.orgwikipedia.orgsemanticscholar.org

Below is a table summarizing potential cross-coupling reactions for a generic 2-bromophenyl alkyl sulfide.

Reaction NameCoupling PartnerCatalyst System (Typical)Product Type
C-S Coupling R-SH (Thiol)Pd or Cu catalyst, baseDiaryl or Alkyl Aryl Sulfide
Buchwald-Hartwig R₂NH (Amine)Pd catalyst, phosphine (B1218219) ligand, baseArylamine
Suzuki Coupling R-B(OH)₂ (Boronic Acid)Pd catalyst, phosphine ligand, baseBiaryl or Alkylarene
Heck Reaction AlkenePd catalyst, baseSubstituted Alkene
Sonogashira Coupling Terminal AlkynePd catalyst, Cu co-catalyst, baseArylalkyne

Arylation and Alkylation Reactions

Beyond the classic named cross-coupling reactions, the aryl bromide moiety can participate in a variety of other metal-catalyzed arylation and alkylation reactions. For example, nickel-catalyzed reductive cross-coupling reactions can be used to form C-S bonds between aryl halides and arylthiosilanes. nih.gov Similarly, nickel-catalyzed reactions can be employed for the thiolation of aryl iodides with disulfides. organic-chemistry.org

Cascade and Tandem Catalytic Processes

The multifunctional nature of this compound opens up possibilities for cascade or tandem reactions, where multiple bond-forming events occur in a single pot. For instance, a Sonogashira coupling could be followed by an intramolecular cyclization involving the sulfanyl group or the amino group, leading to the formation of heterocyclic structures. Tandem Sonogashira coupling reactions have been utilized to synthesize diarylalkynes. researchgate.net Sulfur-assisted cascade reactions are also known, where an initial reaction involving the sulfur atom triggers a sequence of subsequent transformations.

Cyclization and Rearrangement Reactions

The structure of this compound is conducive to intramolecular cyclization, potentially leading to the formation of novel heterocyclic systems. The presence of a nucleophilic amino group and a sulfur atom, separated by a flexible butyl chain from an electrophilic brominated benzene ring, sets the stage for several possible transformations.

One plausible reaction is an intramolecular nucleophilic aromatic substitution (SNAr), where the terminal amino group attacks the carbon atom bearing the bromine, leading to a seven-membered heterocyclic ring. However, the success of such a reaction would likely depend on the activation of the aromatic ring, which in this case is only moderately achieved by the bromo and thioether substituents.

A more probable cyclization pathway could involve a metal-catalyzed reaction, for instance, a palladium-catalyzed intramolecular C-N or C-S bond formation. Such reactions are well-established for the synthesis of nitrogen and sulfur-containing heterocycles. In a hypothetical palladium-catalyzed reaction, oxidative addition of the palladium catalyst to the C-Br bond would be the initial step, followed by intramolecular coordination of the amino or sulfide group and subsequent reductive elimination to yield the cyclized product.

Furthermore, rearrangement reactions, such as the Smiles rearrangement, could be envisaged under specific conditions. The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution where a connecting chain migrates between two aromatic rings or between a heteroatom and an aromatic ring. chemistry-reaction.comwikipedia.org In the context of this compound, a variant of this rearrangement might be induced, particularly if the aromatic ring were further substituted with electron-withdrawing groups. chemistry-reaction.com A photochemical Smiles rearrangement could also be a potential, albeit less common, pathway. chemistry-reaction.com

The following table summarizes potential cyclization and rearrangement products of this compound:

Starting MaterialReaction TypePotential Product(s)
This compoundIntramolecular SNArSubstituted benzothiazine derivative
This compoundPalladium-catalyzed cyclizationFused bicyclic system containing a nitrogen or sulfur heterocycle
This compoundSmiles RearrangementIsomeric rearranged product

It is important to note that the feasibility and outcome of these reactions would be highly dependent on the specific reaction conditions, including the choice of catalyst, solvent, and temperature.

Stereochemical Control in Reactions

The stereochemical outcome of reactions involving this compound would be of particular interest if the butyl chain were to contain a chiral center. In such a scenario, the stereochemistry of the starting material could influence the stereochemistry of the cyclized or rearranged products.

For instance, in a metal-catalyzed cyclization, the coordination of the chiral substrate to the metal center could proceed in a diastereoselective manner, leading to a preference for one stereoisomer of the product over another. The nature of the ligand on the metal catalyst would be expected to play a crucial role in determining the degree of stereochemical control.

In the absence of a chiral center in the starting material, the formation of new stereocenters could occur during the reaction. For example, if a cyclization reaction leads to the formation of a non-planar heterocyclic ring, enantiomers could be formed. The use of a chiral catalyst or a chiral auxiliary could, in principle, be employed to induce enantioselectivity in such a process.

The following table outlines hypothetical scenarios for stereochemical control in reactions of a chiral analog of this compound:

Chiral Starting MaterialReaction TypePotential Stereochemical Outcome
(R/S)-1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene with a chiral center on the butyl chainPalladium-catalyzed cyclizationDiastereoselective formation of a specific stereoisomer of the cyclized product
This compoundCyclization leading to a chiral productFormation of a racemic mixture of enantiomers
This compoundCyclization in the presence of a chiral catalystEnantioselective formation of one enantiomer of the product

Further experimental and computational studies would be necessary to fully elucidate the reaction mechanisms, reactivity profiles, and potential for stereochemical control in the reactions of this compound.

Derivatization and Functionalization Strategies of 1 4 Aminobutyl Sulfanyl 2 Bromobenzene

Selective Modification of the Primary Amine Functionality

The primary amine of 1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene is a highly nucleophilic center, making it a prime target for selective modification. A variety of electrophilic reagents can be employed to form stable covalent bonds, leaving the aryl bromide and sulfanyl (B85325) groups intact under controlled conditions.

Common derivatization strategies for the primary amine include:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding amides. This transformation is useful for introducing a wide array of substituents, thereby modulating the compound's polarity and hydrogen bonding capabilities.

Sulfonylation: Treatment with sulfonyl chlorides affords sulfonamides. This reaction is robust and results in a stable linkage that can alter the electronic and steric profile of the parent molecule.

Alkylation: Introduction of alkyl groups can be achieved through reductive amination with aldehydes or ketones or via direct reaction with alkyl halides. This allows for the conversion of the primary amine into secondary or tertiary amines, significantly impacting its basicity and nucleophilicity.

These transformations are generally chemoselective for the amine group, as the aryl bromide is unreactive towards these electrophiles without a metal catalyst, and the sulfanyl group is a weaker nucleophile than the amine.

Table 1: Representative Strategies for Amine Functionalization

Transformation Reagent Class Product Functional Group
Acylation Acyl Halide (e.g., Acetyl chloride) Amide
Sulfonylation Sulfonyl Chloride (e.g., Tosyl chloride) Sulfonamide

Transformations Involving the Aryl Bromide Moiety

The aryl bromide moiety is a key functional group for derivatization, primarily serving as an electrophilic partner in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. wikipedia.org

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling the aryl bromide with an organoboron species, such as a boronic acid or boronic ester. wikipedia.org It is a powerful method for introducing new aryl, heteroaryl, vinyl, or alkyl groups at the 2-position of the benzene (B151609) ring. nih.govresearchgate.net The reaction is known for its mild conditions and tolerance of a wide range of functional groups, including the primary amine and sulfanyl linkage present in the substrate. researchgate.netunimib.it

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between the aryl bromide and a primary or secondary amine. wikipedia.orglibretexts.org This transformation is particularly useful for synthesizing more complex diaryl amines or alkyl-aryl amines. nih.govresearchgate.net The development of specialized phosphine (B1218219) ligands has greatly expanded the scope of this reaction, allowing it to proceed under relatively mild conditions. acsgcipr.org

These cross-coupling reactions provide a modular approach to significantly increase the molecular complexity of the parent compound.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions of the Aryl Bromide

Reaction Name Coupling Partner Bond Formed Typical Catalyst/Ligand
Suzuki-Miyaura Boronic Acid/Ester (R-B(OH)₂) C-C (Aryl-R) Pd(OAc)₂ / SPhos
Buchwald-Hartwig Amine (R₂NH) C-N (Aryl-NR₂) Pd₂(dba)₃ / BINAP
Heck Coupling Alkene C-C (Aryl-Vinyl) Pd(OAc)₂ / P(o-tol)₃

Derivatization of the Sulfanyl Linkage

The sulfanyl (thioether) linkage offers another site for chemical modification, primarily through oxidation reactions. The sulfur atom can exist in multiple oxidation states, allowing for the fine-tuning of the electronic and steric properties of the molecule.

The most common derivatization is the oxidation of the sulfide (B99878) to a sulfoxide (B87167) and subsequently to a sulfone. This is typically achieved using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). commonorganicchemistry.comrsc.org The degree of oxidation can be controlled by the reaction conditions:

Sulfoxide formation: Using one equivalent of m-CPBA, often at low temperatures (e.g., 0 °C), selectively produces the sulfoxide.

Sulfone formation: Using two or more equivalents of m-CPBA and typically higher temperatures (e.g., room temperature) drives the reaction to completion, yielding the sulfone.

These transformations significantly increase the polarity of the molecule and introduce hydrogen bond accepting capabilities at the sulfur center, which can have a profound impact on its biological and physical properties.

Table 3: Controlled Oxidation of the Sulfanyl Linkage

Target Product Reagent & Stoichiometry Typical Conditions
Sulfoxide m-CPBA (1.0 equiv.) Dichloromethane, 0 °C

Generation of Novel Structural Analogues and Conjugates

The true synthetic utility of this compound lies in the combinatorial application of the derivatization strategies described above. By strategically modifying one or more of the functional groups, a vast library of novel structural analogues and conjugates can be generated.

For example, a synthetic sequence could involve an initial Suzuki coupling to install a desired aromatic substituent, followed by acylation of the primary amine to attach a reporter group, a bioactive molecule, or a linker for conjugation to a larger entity like a peptide or polymer. Alternatively, the sulfanyl group could be oxidized to a sulfone to increase solubility, after which the amine is functionalized.

This modular approach allows for the systematic exploration of chemical space around the core scaffold. By varying the substituents at each of the three modification sites, analogues with tailored properties can be designed and synthesized for various applications, including medicinal chemistry and materials science. The generation of such focused libraries is a key strategy in the discovery of new chemical entities with desired functions. nih.gov

No Theoretical and Computational Chemistry Studies Found for this compound

The specified article structure required in-depth analysis based on established computational methodologies, including:

Quantum Chemical Investigations of Electronic Structure:

Density Functional Theory (DFT) for Ground State Properties

Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Indices

Charge Distribution and Molecular Electrostatic Potential Mapping

Relativistic Effects on Electronic Configuration

Molecular Dynamics (MD) Simulations for Conformational and Dynamic Analysis:

Conformational Landscape and Energy Minima

Despite extensive searches for scholarly articles and data repositories, no publications were identified that have specifically applied these theoretical frameworks to this compound. The successful application of these computational methods is contingent on prior research having been conducted and published. Without such foundational studies, any attempt to generate the requested content would be purely speculative and would not meet the required standards of scientific accuracy and evidence-based reporting.

Therefore, the detailed research findings and data tables requested for each subsection of the outline cannot be provided. The scientific community has not yet published theoretical and computational investigations into the electronic structure, chemical reactivity, and conformational dynamics of this compound.

Theoretical and Computational Chemistry Studies on 1 4 Aminobutyl Sulfanyl 2 Bromobenzene

Molecular Dynamics (MD) Simulations for Conformational and Dynamic Analysis

Intermolecular Interactions and Solvent Environment Effects

The behavior of 1-[(4-aminobutyl)sulfanyl]-2-bromobenzene in a condensed phase is governed by a complex interplay of intermolecular interactions with itself and with surrounding solvent molecules. Computational chemistry provides powerful tools to dissect these interactions and predict how different environments influence the molecule's conformation and properties.

The aminobutyl group, with its terminal primary amine, can act as both a hydrogen bond donor and acceptor. The sulfur atom of the sulfanyl (B85325) group can also participate in non-covalent interactions, such as sulfur-aromatic and sulfur-oxygen interactions, which are crucial in the structural organization of molecules. rsc.orgresearchgate.net The bromobenzene (B47551) moiety contributes to dispersion forces and can engage in halogen bonding. Computational methods like Symmetry-Adapted Perturbation Theory (SAPT) can be employed to decompose the total interaction energy into physically meaningful components such as electrostatic, exchange, induction, and dispersion terms, offering a detailed understanding of the forces at play in molecular dimers or clusters. nih.gov

To illustrate the potential impact of solvent on the conformational preference of the aminobutyl chain, a hypothetical energy profile is presented below. This table demonstrates how the relative energies of different conformers (e.g., gauche vs. anti) can be shifted by the solvent environment.

Table 1: Illustrative Solvent Effects on the Conformational Energy of the Aminobutyl Group (Note: Data are hypothetical and for illustrative purposes only)

Dihedral Angle (C-C-C-N) Conformer Relative Energy in Gas Phase (kcal/mol) Relative Energy in Water (kcal/mol)
~60° Gauche 0.0 0.5

Computational Mechanistic Studies and Reaction Pathway Elucidation

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, providing insights into transition states and reaction pathways that are often difficult to study experimentally. rsc.org For this compound, key reactions of interest would involve the nucleophilic aminobutyl group and the reactive bromobenzene moiety.

The bromobenzene portion of the molecule is susceptible to reactions such as nucleophilic aromatic substitution (SNAr). diva-portal.orgdiva-portal.orgdalalinstitute.comrsc.org Computational methods, particularly Density Functional Theory (DFT), are widely used to map the potential energy surface of such reactions. diva-portal.org This involves locating the transition state (TS) structure, which is a first-order saddle point on the potential energy surface, and calculating the activation energy barrier. diva-portal.org For an SNAr reaction, calculations would help determine whether the mechanism is stepwise, involving a stable Meisenheimer complex intermediate, or concerted. rsc.orgnih.gov

Similarly, the nucleophilic character of the aminobutyl group and the sulfanyl sulfur means they can participate in various substitution and oxidation reactions. nih.govyoutube.comstudysmarter.co.ukchemistrysteps.com For instance, the reaction of the thiol group with an electrophile would proceed through a transition state that can be characterized computationally to determine the reaction's feasibility and kinetics.

Below is an illustrative data table showing calculated activation energies for a hypothetical SNAr reaction on the bromobenzene ring.

Table 2: Hypothetical Activation Barriers for a Nucleophilic Aromatic Substitution Reaction (Note: Data are hypothetical and for illustrative purposes only)

Nucleophile Computational Method Solvent Model Activation Energy (kcal/mol)
Hydroxide B3LYP/6-311+G(d,p) PCM (Water) 22.5
Ammonia (B1221849) B3LYP/6-311+G(d,p) PCM (Water) 28.1

Molecules with multiple functional groups, like this compound, can exhibit different types of selectivity in their reactions. The amine, the sulfur, and the aromatic ring are all potential sites for reaction, leading to questions of chemoselectivity. Regioselectivity becomes important in reactions involving the aromatic ring, such as further electrophilic aromatic substitution. nih.gov

Computational models can predict selectivity by comparing the activation energies for all possible reaction pathways. diva-portal.orgdiva-portal.org The pathway with the lowest energy barrier will correspond to the major product. Fukui functions and dual descriptors, derived from conceptual DFT, can also be used to predict the most reactive sites for nucleophilic and electrophilic attack without the need for full transition state calculations. scirp.org For reactions that may lead to stereoisomers, computational methods can predict the stereoselectivity by calculating the energies of the diastereomeric transition states. nih.gov

Advanced Computational Methodologies

For more complex systems or when higher accuracy is required, advanced computational methods are employed.

When studying the interaction of this compound with a large biological molecule, such as a protein receptor, standard quantum mechanical calculations become computationally prohibitive. The Fragment Molecular Orbital (FMO) method addresses this by dividing the large system into smaller, manageable fragments. nih.govnih.govjst.go.jp Quantum mechanical calculations are then performed on individual fragments and fragment pairs to approximate the properties of the entire system. pharm.or.jp

A key advantage of the FMO method is the ability to calculate inter-fragment interaction energies (IFIEs), which helps to identify the key residues in a protein binding pocket that have the strongest interactions with the ligand. jst.go.jppharm.or.jp This information is invaluable for understanding binding mechanisms and for structure-based drug design. nih.govjst.go.jp

Table 3: Illustrative Inter-Fragment Interaction Energies from an FMO Calculation (Note: Data are hypothetical, representing the interaction of the title compound with protein residues, and are for illustrative purposes only)

Ligand Fragment Protein Residue Interaction Energy (kcal/mol) Interaction Type
Aminobutyl Group Aspartic Acid 127 -8.5 Salt Bridge / H-Bond
Bromobenzene Ring Phenylalanine 258 -3.2 π-π Stacking

For achieving very high accuracy in energy calculations, especially for smaller systems or for benchmarking other methods, Coupled-Cluster (CC) theory is the gold standard in quantum chemistry. wikipedia.orgaps.org Methods like CCSD(T) (Coupled-Cluster with Singles, Doubles, and perturbative Triples) are often referred to as the "gold standard" for their ability to provide results that are very close to experimental values, provided a sufficiently large basis set is used. aps.org These methods are computationally expensive and are typically used for calibrating more approximate methods like DFT or for studying reaction mechanisms where high accuracy is critical. acs.org

In situations where the electronic structure of a molecule is not well-described by a single determinant, such as during bond breaking, or for molecules with significant radical character, single-reference methods like DFT and standard CC can fail. nih.govnsf.gov In these cases, multi-reference (MR) methods are necessary. acs.org These methods, such as the Complete Active Space Self-Consistent Field (CASSCF) and subsequent multi-reference perturbation theory (e.g., CASPT2) or configuration interaction (MRCI) calculations, provide a more robust description of the electronic structure. nsf.gov For this compound, MR methods would be essential for accurately modeling processes like the homolytic cleavage of the C-S or C-Br bonds. arxiv.org

Quantum Phase Estimation (QPE) in Molecular Energy Calculations

Quantum Phase Estimation is a significant quantum algorithm with the potential to revolutionize molecular energy calculations by offering a pathway to compute the ground state energy of molecules with high precision, a task that is often computationally expensive for classical computers. apctp.orgcam.ac.uk The algorithm functions by estimating the phase of an eigenvalue of a unitary operator. apctp.org In the context of quantum chemistry, the molecular Hamiltonian, which describes the total energy of the molecule, is encoded into a unitary operator, typically through transformations like U = e-iHt. cam.ac.uk By preparing an initial quantum state that has a significant overlap with the true ground state of the molecule, the QPE algorithm can determine the phase corresponding to the ground state eigenvalue, which directly relates to the ground state energy. cam.ac.uk

The precision of the energy estimation is determined by the number of qubits used in the quantum computer's register. apctp.org This method holds the promise of performing full configuration interaction (FCI) calculations, the gold standard for accuracy in quantum chemistry, with computational resources that scale more favorably than classical algorithms. arxiv.org

Although no QPE calculations have been published specifically for this compound, studies on analogous molecules like benzene (B151609) derivatives demonstrate the feasibility of this approach. For instance, QPE has been proposed and simulated for calculating the ground and excited state energies of benzene and its derivatives, showcasing a practical workflow for such computations. arxiv.org Research has also focused on optimizing QPE algorithms to reduce the required circuit depth and computational cost, making them more feasible for near-term quantum devices. arxiv.orgquantum-journal.org

To illustrate the type of data that QPE could generate for a molecule like this compound, the following table presents theoretical energy-related properties for aniline, a simpler molecule containing a benzene ring and an amino group. These values are derived from quantum chemical calculations and represent properties that could be determined with high accuracy using QPE.

PropertyCalculated ValueMethodology BasisSignificance
Proton Affinity (Gas Phase)214.38 kcal/molPM3 Semi-empiricalIndicates the basicity of the amino group.
Singlet-Triplet Energy Gap (ΔES0-T1)3.5 ± 0.2 eVMS-CASPT2Crucial for understanding photochemical reactivity.
Ground State Energy (Illustrative)-1.857 Hartrees (for H2)Quantum Phase EstimationThe fundamental energy of the molecule at 0K. qrisp.eu

Note: The data presented for Aniline and H₂ are for illustrative purposes to demonstrate the capabilities of quantum chemical calculations and the Quantum Phase Estimation algorithm, as specific QPE data for this compound is not available in the cited literature.

High-Throughput Computational Screening for Reactivity Prediction

High-throughput computational screening is a powerful strategy to rapidly assess the properties of a large number of molecules, accelerating the discovery of compounds with desired characteristics. kfupm.edu.sa In the context of chemical reactivity, this approach uses computational methods, often based on Density Functional Theory (DFT) and machine learning, to predict various reactivity descriptors for a library of compounds. acs.orgbohrium.com This allows for the efficient identification of promising candidates for specific applications without the need for extensive experimental synthesis and testing. acs.org

For a molecule like this compound, high-throughput screening could predict several key aspects of its reactivity:

Nucleophilicity of the Amino Group: The aminobutyl side chain is a potential nucleophile. High-throughput DFT calculations can be combined with machine learning models to predict the nucleophilic index (NNu) for a vast number of amines. acs.orgbohrium.com This allows for the rapid identification of amines with high nucleophilicity, which is crucial for predicting their reactivity in nucleophilic substitution or addition reactions. acs.orgresearchgate.net

Electrophilic Aromatic Substitution: The bromobenzene ring is susceptible to electrophilic aromatic substitution. Computational models can predict the most likely sites for electrophilic attack (regioselectivity) and the activation energy for such reactions. nih.gov The nature and position of the substituents (bromo and aminobutylsulfanyl groups) will significantly influence the electron density of the aromatic ring and, therefore, its reactivity. nih.gov

Thiol Reactivity: The thioether linkage can be a site for various reactions, including oxidation or cleavage. High-throughput screening assays, both experimental and computational, have been developed to identify compounds that react with thiols. rsc.org

The following interactive table provides illustrative data from a high-throughput computational study on the nucleophilicity of various amines. This demonstrates how such a screening could be used to contextualize the reactivity of the aminobutyl moiety in the target compound.

Amine CompoundPredicted Nucleophilicity Index (NNu in eV)Computational Method
Ammonia2.85DFT/QSAR Model
Methylamine3.45DFT/QSAR Model
Dimethylamine3.85DFT/QSAR Model
Aniline3.50DFT/QSAR Model
Pyrrolidine4.20DFT/QSAR Model
Hypothetical High-Nucleophilicity Amine (H1)5.36DFT/QSAR Model

Note: The data in this table is based on a high-throughput screening study of various amines to illustrate the methodology for predicting reactivity. acs.orgbohrium.com These values are intended to provide a comparative context for the potential nucleophilicity of the aminobutyl group in this compound.

By applying such high-throughput computational screening methods, researchers can build large databases of predicted reactivity, enabling the identification of structure-reactivity relationships and the rational design of molecules with specific reactive properties. acs.orgnih.gov

Applications of 1 4 Aminobutyl Sulfanyl 2 Bromobenzene in Advanced Organic Synthesis

Role as a Key Intermediate for Complex Molecular Architectures

The strategic placement of a bromine atom on the phenyl ring and a primary amine at the terminus of the butyl-sulfanyl chain makes 1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene a valuable intermediate for the synthesis of intricate molecular structures. The bromo group is amenable to a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions allow for the elaboration of the aromatic core, introducing diverse substituents and extending the molecular framework.

Simultaneously, the primary amine serves as a nucleophilic handle for various transformations, including amidation, alkylation, and reductive amination. This dual reactivity enables chemists to construct complex scaffolds through sequential or orthogonal synthetic strategies. For instance, the amino group can be protected while the aromatic bromide is functionalized, followed by deprotection and subsequent modification of the amino group, or vice versa. This controlled, stepwise approach is crucial for the assembly of molecules with precisely defined three-dimensional structures.

Development of Novel Ligands for Catalysis and Coordination Chemistry

The inherent structural features of this compound make it an attractive precursor for the design and synthesis of novel ligands for transition metal catalysis and coordination chemistry.

Ligands for Transition Metal Catalysis

The presence of both a soft sulfur donor and a hard nitrogen donor atom in the aminobutyl-sulfanyl chain allows for the creation of bidentate or potentially tridentate ligands upon further functionalization. Modification of the amino group can introduce additional coordinating moieties, such as phosphines, pyridines, or other heterocyclic systems. The resulting ligands can chelate to a variety of transition metals, influencing their catalytic activity and selectivity.

For example, derivatization of the terminal amine could lead to the formation of P,N-ligands or N,N'-ligands, which are widely employed in asymmetric catalysis. The nature of the substituent on the aromatic ring, which can be altered via the bromo group, can also be used to fine-tune the steric and electronic properties of the resulting metal complexes, thereby optimizing their performance in catalytic transformations.

Chelation and Complexation Studies

The ability of the aminobutyl-sulfanyl chain to coordinate with metal ions is a key aspect of its utility in coordination chemistry. The nitrogen and sulfur atoms can act as a "pincer" to bind metal centers, forming stable chelate rings. The flexibility of the butyl chain allows the ligand to adopt various conformations to accommodate the geometric preferences of different metal ions.

Studies in this area would involve the synthesis of derivatives of this compound and the investigation of their binding affinities and coordination modes with a range of metal ions. Techniques such as UV-Vis spectroscopy, NMR spectroscopy, and X-ray crystallography are instrumental in characterizing the resulting metal complexes and understanding the nature of the metal-ligand interactions.

Precursor for Bioactive Molecules and Pharmacological Probes

The structural motif of an aminobutyl chain attached to an aromatic ring is present in numerous biologically active compounds. Consequently, this compound serves as a valuable starting material for the synthesis of novel bioactive molecules and pharmacological probes. One notable application is in the development of inhibitors for BET (Bromo and Extra-Terminal domain) bromodomains, which are considered promising targets for cancer and inflammation therapies.

For instance, this compound can be utilized as a key building block in the synthesis of potent and selective BET bromodomain inhibitors. The aminobutyl-sulfanyl portion can be elaborated to interact with key residues in the binding pocket of the bromodomain, while the bromo-aromatic part can be modified to enhance potency, selectivity, and pharmacokinetic properties. The development of such chemical probes is crucial for validating the therapeutic potential of targeting specific bromodomains. nih.gov

Table 1: Research Findings on a BET Bromodomain Inhibitor Derived from a Similar Scaffold

ParameterFinding
Target BET family of bromodomains nih.gov
Activity Potent and selective inhibition nih.gov
Cellular Activity Demonstrates activity in cell-based assays nih.gov
Significance Serves as a chemical probe to understand BET family function nih.gov

Utilization in Materials Science and Polymer Chemistry

The bifunctional nature of this compound also lends itself to applications in materials science and polymer chemistry. The primary amine can be used as a monomer or a functionalizing agent in polymerization reactions. For example, it can undergo condensation polymerization with dicarboxylic acids or their derivatives to form polyamides, or it can be used to modify the surface of existing polymers.

Furthermore, the bromo-aromatic group can be exploited for the synthesis of conjugated polymers or for the attachment of the molecule to surfaces or nanoparticles through techniques like atom transfer radical polymerization (ATRP) or surface-initiated polymerization. The resulting materials could possess interesting electronic, optical, or self-assembly properties, making them suitable for applications in organic electronics, sensors, or advanced coatings.

Table 2: Potential Polymerization Reactions Involving this compound

Polymerization TypeRole of this compoundPotential Polymer Class
Condensation PolymerizationMonomer (with diacids, etc.)Polyamides, Polyimides
Surface ModificationFunctionalizing AgentModified Polymers with Amine Functionality
Controlled Radical PolymerizationInitiator Precursor (via bromo group)Grafted Polymers on Surfaces
Cross-Coupling PolymerizationMonomer (e.g., in Suzuki polycondensation)Conjugated Polymers

Perspectives and Future Directions in the Research of 1 4 Aminobutyl Sulfanyl 2 Bromobenzene

Emerging Synthetic Paradigms and Methodological Innovations

The synthesis of unsymmetrical aryl thioethers, such as 1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene, has traditionally relied on methods like the coupling of aryl halides with thiols. However, recent advancements in organic synthesis offer more efficient, safer, and versatile routes. These emerging paradigms focus on avoiding malodorous thiol reagents, utilizing readily available starting materials, and employing novel catalytic systems.

Modern synthetic approaches that could be applied or adapted for the synthesis of this target molecule include:

Thiol-Free Surrogates: To circumvent the use of volatile and foul-smelling thiols, various odorless sulfur surrogates have been developed. Xanthates, for instance, can react with aryl halides in a transition-metal-free manner to form the C–S bond. mdpi.comnih.gov Similarly, thiourea (B124793) can be used in nucleophilic aromatic substitution (SNAr) reactions, generating the thiolate in situ. rsc.org

Decarbonylative Coupling: A novel strategy involves the transition-metal-catalyzed decarbonylation of thioesters. nih.gov This approach allows for the use of ubiquitous carboxylic acids as the aryl source, offering an alternative disconnection that avoids the need for aryl halides altogether.

C–H Functionalization: Direct C–H thiolation is a powerful, atom-economical method that avoids the pre-functionalization of starting materials. pku.edu.cn While challenging, the direct introduction of the aminobutyl sulfanyl (B85325) group onto a C–H bond of bromobenzene (B47551) would represent a significant methodological advance.

Electrochemical Synthesis: Electrochemical methods provide a green and controlled way to generate reactive intermediates. The use of arylazo sulfones as radical precursors under electrochemical conditions has been demonstrated for the formation of C–S bonds, offering a mild alternative to traditional catalysis. researchgate.net

Aryne Chemistry: The bromothiolation of aryne intermediates presents another innovative route. acs.org Generation of benzyne (B1209423) from a suitable precursor, followed by trapping with a sulfur nucleophile containing the aminobutyl moiety, could provide access to the target structure.

These innovative methods offer significant advantages over classical approaches, including improved functional group tolerance, milder reaction conditions, and enhanced safety profiles.

Table 1: Comparison of Emerging Synthetic Methodologies for Aryl Thioethers
MethodologySulfur SourceAryl SourceCatalyst/ConditionsKey Advantages
Thiol-Free (Xanthates)Potassium XanthateAryl HalideTransition-metal-free, base-freeOdorless, stable sulfur source, good functional group tolerance. mdpi.comnih.gov
Decarbonylative CouplingThioesterCarboxylic AcidTransition Metal (e.g., Pd, Ni)Avoids aryl halides, uses readily available starting materials. nih.gov
Electrochemical SynthesisThiol or DisulfideArylazo SulfoneElectrochemical cellMild conditions, avoids chemical oxidants/reductants. researchgate.net
C-H FunctionalizationThiol/DisulfideAreneTransition Metal (e.g., Cu, Pd, Rh)High atom economy, avoids pre-functionalization. pku.edu.cn
Aryne BromothiolationPotassium Xanthateo-Silylaryl TriflateFluoride source (e.g., KF)Access to ortho-functionalized products. acs.org

Unexplored Reactivity Modes and Catalytic Applications

The trifunctional nature of this compound opens up numerous avenues for exploring its chemical reactivity. Each functional group—the C-Br bond, the thioether linkage, and the primary amine—can serve as a handle for further transformations.

Reactivity at the C-Br Bond: The aryl bromide is a versatile functional group for cross-coupling reactions. It can potentially undergo Suzuki, Stille, Heck, or Buchwald-Hartwig amination reactions to introduce new carbon-carbon or carbon-nitrogen bonds. A key research question would be the compatibility of these catalytic systems with the potentially catalyst-poisoning thioether and coordinating amino groups. nih.gov

Reactivity at the Thioether Linkage: The thioether moiety is not merely a passive linker. It can be oxidized to the corresponding sulfoxide (B87167) or sulfone, compounds with significantly different electronic properties and reactivities. masterorganicchemistry.com Furthermore, certain transition metal catalysts can activate and cleave the C–S bond, enabling its use in bond-forming reactions. nih.gov The ortho-thioether arrangement is also a precursor for sigmatropic rearrangements to access other functionalized aromatic structures. beilstein-journals.org

Reactivity involving the Aminobutyl Group: The primary amine can act as a nucleophile, a base, or a directing group for ortho-lithiation or C-H activation. It can be acylated, alkylated, or used to form heterocycles. The flexible four-carbon chain allows the amino group to act as a chelating arm in coordination chemistry.

Catalytic Applications: The combination of a soft sulfur donor, a hard nitrogen donor, and a reactive aryl bromide handle makes this molecule an interesting candidate for ligand development. It could be used to synthesize pincer-type (N,S) or bidentate ligands for transition metal catalysis. The bromo-substituent offers a convenient point of attachment for immobilization onto solid supports, enabling the development of recyclable heterogeneous catalysts.

Table 2: Potential Unexplored Reactions of this compound
Functional SitePotential Reaction TypePotential Product ClassResearch Focus
Aryl-BromideSuzuki CouplingBiphenyl derivativesCatalyst tolerance to thioether and amine.
Aryl-BromideBuchwald-Hartwig AminationDiaminobenzene derivativesIntra- vs. intermolecular reactivity.
ThioetherOxidationAryl sulfoxides/sulfonesSelective oxidation methods.
Thioether (ortho) nih.govnih.gov-Sigmatropic RearrangementFunctionalized anilinesDevelopment of activation protocols. researchgate.net
AmineCyclizationN-heterocyclesIntramolecular reactions with aryl ring.
Multiple SitesLigand SynthesisMetal ComplexesCoordination chemistry and catalysis.

Synergistic Integration of Experimental and Computational Approaches

Modern chemical research greatly benefits from the synergy between experimental synthesis and computational modeling. For a molecule like this compound, computational chemistry, particularly Density Functional Theory (DFT), can provide profound insights that guide and accelerate experimental discovery.

Structural and Electronic Properties: DFT calculations can predict the molecule's three-dimensional conformation, bond lengths, bond angles, and electronic structure. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can reveal the most nucleophilic and electrophilic sites, helping to rationalize its reactivity. nih.gov

Reaction Mechanism Elucidation: Computational modeling can be used to map out the potential energy surfaces of proposed reactions. This allows for the determination of transition state energies and the identification of the most favorable reaction pathways. For instance, it could be used to predict the regioselectivity of further aromatic substitution or to understand the mechanism of a novel catalytic cycle involving the compound as a ligand. nih.gov

Spectroscopic Prediction: Calculating properties like NMR chemical shifts, vibrational frequencies (IR), and electronic transitions (UV-Vis) can aid in the characterization of the compound and its reaction products, providing a valuable tool for confirming experimental results.

Predicting Biological Interactions: If exploring potential pharmaceutical applications, molecular docking studies can predict how the molecule might bind to the active site of a protein. rsc.org These in silico screenings can prioritize experimental testing and guide the design of more potent analogues.

The integration of these approaches creates a powerful feedback loop: computational predictions guide experimental design, and experimental results validate and refine computational models, leading to a deeper and more comprehensive understanding of the molecule's behavior. rsc.orgresearchgate.net

Table 3: Application of Computational Methods to Study this compound
Computational MethodTarget Property/ProcessPotential Insight
Density Functional Theory (DFT)Molecular Geometry OptimizationPredict stable conformations and intramolecular interactions.
DFT/Frontier Molecular Orbital AnalysisReactivity Indices (HOMO/LUMO)Identify sites for electrophilic and nucleophilic attack.
Transition State Searching (DFT)Reaction MechanismsCalculate activation barriers and rationalize product formation.
Time-Dependent DFT (TD-DFT)Spectroscopic PropertiesAid in structural elucidation by predicting NMR, IR, and UV-Vis spectra.
Molecular DockingProtein-Ligand BindingPredict binding modes and affinities for biological targets.

Potential for Functional Material Development and Interdisciplinary Research

The unique architecture of this compound makes it an attractive building block for the construction of advanced functional materials and a subject for interdisciplinary studies.

Polymer Science: Aryl thioethers are key components in high-performance polymers like poly(arylene thioether)s. researchgate.net The title compound could be bifunctional after converting the bromine to another reactive group, allowing it to be incorporated into polymer backbones. The aminobutyl side chain could impart specific properties like increased solubility, a site for cross-linking, or improved adhesion.

Metal-Organic Frameworks (MOFs): The soft and polarizable nature of sulfur makes thioethers excellent linkers for constructing MOFs with a high affinity for certain metal ions. nih.gov The presence of both a sulfur and a nitrogen donor in the molecule could lead to the formation of robust, multifunctional MOFs with potential applications in catalysis, gas storage, or sensing.

Self-Assembled Monolayers (SAMs): The thiol group (which can be generated from the thioether) is known to form well-ordered SAMs on gold surfaces. The aminobutyl chain would form the outer layer of the monolayer, allowing for the surface to be functionalized, for example, by attaching biomolecules or nanoparticles.

Interdisciplinary Research: The structure suggests several avenues for cross-disciplinary research. In medicinal chemistry, the bromophenyl sulfide (B99878) motif is present in various bioactive compounds. The molecule could be explored as a fragment for drug discovery programs. In environmental science, the synergistic effects of organosulfur compounds on processes like metal corrosion are an area of active research where this compound could serve as a model system. mdpi.com Its potential to chelate heavy metals could also be investigated for applications in sensing or remediation.

Table 4: Potential Applications in Materials Science and Interdisciplinary Research
FieldPotential ApplicationRole of this compound
Polymer ChemistryHigh-performance polymersMonomer for poly(arylene thioether)s with functional side chains. researchgate.net
Materials ScienceMetal-Organic Frameworks (MOFs)Bifunctional linker with S and N donor sites for catalysis or sorption. nih.gov
Surface ScienceSelf-Assembled Monolayers (SAMs)Precursor for creating functionalized surfaces on gold.
Medicinal ChemistryDrug DiscoveryFragment or scaffold for synthesizing potential therapeutic agents.
Environmental ChemistryCorrosion/SensingModel compound for studying organosulfur interactions with metals. mdpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution, where 2-bromobenzenethiol reacts with 1,4-dibromobutane under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Purification often involves column chromatography or recrystallization. Yields vary (40–65%) depending on solvent choice, temperature, and stoichiometric ratios of reactants .
  • Key Variables : Elevated temperatures improve reaction kinetics but may increase side products. Polar aprotic solvents like DMF enhance nucleophilicity of the thiol group .

Q. What analytical techniques are critical for characterizing this compound?

  • Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity, with characteristic shifts for the bromophenyl (δ 7.2–7.8 ppm) and aminobutyl (δ 1.5–3.0 ppm) groups.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 305.02).
  • Elemental Analysis : Ensures purity (>98%) by matching experimental vs. theoretical C, H, N, S, and Br percentages .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproducts like disulfides or over-alkylation?

  • Optimization Strategies :

  • Stepwise Alkylation : Introduce the aminobutyl group before sulfanyl attachment to reduce steric hindrance.
  • Catalytic Additives : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems.
  • In Situ Monitoring : Employ FTIR or HPLC to track intermediate formation and adjust reaction time dynamically .
    • Data Contradictions : Some studies report higher yields with microwave-assisted synthesis (70–75%), while traditional methods plateau at 65%. This discrepancy may stem from uneven heating in conventional setups .

Q. What role does the 4-aminobutylsulfanyl moiety play in modulating biological activity compared to shorter alkyl chains?

  • Structure-Activity Insights :

  • Bioavailability : Longer alkyl chains (e.g., C4 vs. C2) enhance lipophilicity, improving membrane permeability in cytotoxicity assays.
  • Target Binding : Molecular docking studies suggest the aminobutyl group forms hydrogen bonds with enzyme active sites (e.g., tyrosine kinases), while the bromophenyl group contributes to π-π stacking .
    • Contradictory Data : In antimicrobial studies, C4 derivatives show higher potency against Gram-negative bacteria but lower activity against Gram-positive strains compared to C3 analogs. This may reflect differences in cell wall composition .

Q. How can researchers resolve inconsistencies in reported inhibition constants (Kᵢ) for this compound across enzymatic assays?

  • Methodological Adjustments :

  • Standardized Assay Conditions : Control pH, ionic strength, and temperature to minimize variability. For example, Kᵢ values for acetylcholinesterase inhibition range from 1.2–3.8 µM depending on buffer systems.
  • Orthogonal Validation : Use surface plasmon resonance (SPR) alongside fluorometric assays to confirm binding kinetics .
    • Advanced Modeling : Molecular dynamics simulations can identify conformational changes in the enzyme-compplex that explain divergent Kᵢ values .

Key Recommendations for Researchers

  • Synthesis : Prioritize microwave-assisted methods for higher yields and reproducibility .
  • Characterization : Combine NMR, MS, and X-ray crystallography (if crystals are obtainable) for unambiguous structural confirmation .
  • Biological Studies : Use orthogonal assays (e.g., SPR + enzymatic) to validate activity and mitigate assay-specific artifacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.